[1,1'-Biphenyl]-3,5-dicarboxylic acid
CAS No.: 4445-59-4
Cat. No.: VC1867093
Molecular Formula: C14H10O4
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.
![[1,1'-Biphenyl]-3,5-dicarboxylic acid - 4445-59-4](/images/structure/VC1867093.png)
Specification
CAS No. | 4445-59-4 |
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Molecular Formula | C14H10O4 |
Molecular Weight | 242.23 g/mol |
IUPAC Name | 5-phenylbenzene-1,3-dicarboxylic acid |
Standard InChI | InChI=1S/C14H10O4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) |
Standard InChI Key | JJUJLQXTYRRNJE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O |
Introduction
Structural Characteristics
Molecular Properties
The calculated molecular weight of [1,1'-Biphenyl]-3,5-dicarboxylic acid is approximately 242.23 g/mol. The molecule features a biphenyl backbone that provides structural rigidity and two carboxylic acid functional groups that offer sites for metal coordination, hydrogen bonding, and other interactions. This combination of properties makes it particularly useful as a linker in supramolecular chemistry.
Physical and Chemical Properties
Based on properties of related compounds, [1,1'-Biphenyl]-3,5-dicarboxylic acid likely exhibits the following characteristics:
Property | Description |
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Appearance | White or off-white crystalline solid |
Solubility | Limited in water; better in polar organic solvents (DMF, DMSO) |
Melting Point | Likely >200°C (typical of aromatic dicarboxylic acids) |
Acidity | Comparable to other aromatic carboxylic acids |
Chemical Reactivity | Forms salts, esters, anhydrides; capable of metal coordination |
Structural Comparison with Related Compounds
When compared to other biphenyl carboxylic acids, the positioning and number of carboxylic acid groups create distinct molecular geometries:
Compound | Number of COOH Groups | Positions | Molecular Formula | Molecular Weight (g/mol) |
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[1,1'-Biphenyl]-3,5-dicarboxylic acid | 2 | 3, 5 | C14H10O4 | 242.23 |
Biphenyl-3,4′,5-tricarboxylic acid | 3 | 3, 4', 5 | C15H10O6 | 286.24 |
Biphenyl-3,3',5,5'-tetracarboxylic Acid | 4 | 3, 3', 5, 5' | C16H10O8 | 330.24 |
The tetracarboxylic acid variant (Biphenyl-3,3',5,5'-tetracarboxylic Acid) is well-documented in search result , with a CAS number of 4371-28-2 and various synonyms including [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid .
Synthesis Methods
Palladium-Catalyzed Coupling
Similar to the synthesis of Biphenyl-3,4′,5-tricarboxylic acid described in search result , a palladium-catalyzed coupling reaction could be employed:
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Coupling of appropriately substituted aryl halides with boronic acids or esters
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Using catalysts such as tetrakis(triphenylphosphine)palladium(0)
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Employing bases like cesium fluoride in appropriate solvents (e.g., 1,2-dimethoxyethane)
Oxidation of Methyl Precursors
Another potential route would involve:
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Formation of the biphenyl core with appropriately positioned methyl groups
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Oxidation of the methyl groups to carboxylic acids using oxidizing agents
Synthetic Challenges and Considerations
Synthesis of [1,1'-Biphenyl]-3,5-dicarboxylic acid would likely present several challenges:
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Control of regioselectivity during functionalization
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Potential solubility issues of intermediates and products
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Purification procedures appropriate for carboxylic acid-containing compounds
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Protection/deprotection strategies if necessary for selective functionalization
Applications
Role in Metal-Organic Frameworks
The most significant application of [1,1'-Biphenyl]-3,5-dicarboxylic acid and its derivatives is in the construction of metal-organic frameworks (MOFs):
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The rigid biphenyl backbone provides structural stability and defined geometry
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The two carboxylic acid groups serve as coordination sites for metal ions
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The meta positioning of the carboxylic acid groups creates specific coordination angles
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MOFs constructed with such linkers can exhibit valuable properties for gas storage, separation, and catalysis
Materials Science Applications
Beyond MOFs, the compound finds potential applications in:
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Polymer chemistry as a monomer for polyesters and polyamides
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Supramolecular assemblies utilizing hydrogen bonding networks
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Crystalline materials with specific packing arrangements
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Components in luminescent materials, particularly when incorporated into extended π-conjugated systems
Derivatives and Related Compounds
Functionalized Derivatives
Several important derivatives of [1,1'-Biphenyl]-3,5-dicarboxylic acid appear in the search results:
Triazole-Functionalized Derivative
Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid features additional triazole groups that provide:
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Molecular formula: C18H12N6O4
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Molecular weight: 376.3 g/mol
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Additional nitrogen-containing heterocycles for enhanced coordination capabilities
Tetrazole-Containing Derivative
4'-(1H-Tetrazole-5-yl)-1,1'-biphenyl-3,5-dicarboxylic acid incorporates a tetrazole group that:
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Acts as a bioisostere for carboxylic acid
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Shows potential applications in pharmaceutical compounds
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Has been studied for properties as angiotensin receptor blockers and inhibitors of neutral endopeptidase
Extended Pyridine-Containing Derivative
4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) represents a more complex structure:
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Molecular formula: C33H21NO8
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Molecular weight: 559.5 g/mol
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Contains a pyridine core connecting two [1,1'-biphenyl]-3,5-dicarboxylic acid units
Naphthalene-Containing Derivative
3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid features extended aromatic systems:
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Enhanced π-conjugation from naphthalene units
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Potential for improved luminescent properties
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Multiple coordination sites creating opportunities for complex framework structures
Comparative Analysis of Derivatives
The following table compares key properties of [1,1'-Biphenyl]-3,5-dicarboxylic acid and its derivatives:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
---|---|---|---|---|
[1,1'-Biphenyl]-3,5-dicarboxylic acid | C14H10O4 | 242.23 | Biphenyl core with two COOH groups | MOF linker, polymer component |
Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid | C18H12N6O4 | 376.3 | Additional triazole groups | Enhanced coordination capability |
4'-(1H-Tetrazole-5-yl)-1,1'-biphenyl-3,5-dicarboxylic acid | C15H10N4O4 | ~310.26 | Tetrazole functionality | Pharmaceutical applications |
4',4'''-(Pyridine-3,5-diyl)bis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) | C33H21NO8 | 559.5 | Pyridine linking two biphenyl units | Extended framework structures |
3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid | C36H22O8 | ~586 | Naphthalene extensions | Enhanced luminescent properties |
Research Significance and Future Directions
Current Research Landscape
Based on the derivatives identified in the search results, current research involving [1,1'-Biphenyl]-3,5-dicarboxylic acid likely focuses on:
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Development of functionalized derivatives with enhanced properties
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Exploration of novel metal-organic frameworks with specific pore geometries
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Investigation of structure-property relationships in coordination compounds
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Applications in separation technologies, catalysis, and sensing
Future Research Opportunities
Several promising areas for future research include:
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Development of stimuli-responsive materials based on [1,1'-Biphenyl]-3,5-dicarboxylic acid coordination compounds
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Exploration of photophysical properties when incorporated into extended π-systems
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Investigation of biological activities of derivatives and their metal complexes
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Creation of chiral variants for applications in asymmetric catalysis
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Design of smart materials with switchable properties
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